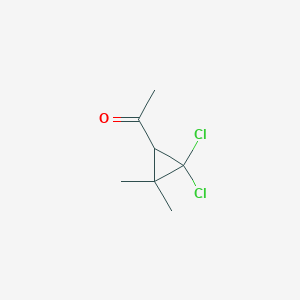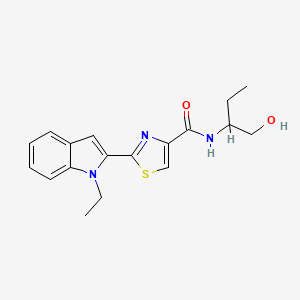![molecular formula C11H8N6O6 B14141019 3,5-Dinitro-2-[2-(4-nitrophenyl)hydrazinyl]pyridine CAS No. 444144-10-9](/img/structure/B14141019.png)
3,5-Dinitro-2-[2-(4-nitrophenyl)hydrazinyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dinitro-2-[2-(4-nitrophenyl)hydrazinyl]pyridine is a complex organic compound with the molecular formula C11H8N6O6 It is characterized by the presence of nitro groups and a hydrazinyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dinitropyridine with 4-nitrophenylhydrazine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and hydrazination processes. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitro-2-[2-(4-nitrophenyl)hydrazinyl]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3,5-Dinitro-2-[2-(4-nitrophenyl)hydrazinyl]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dinitro-2-[2-(4-nitrophenyl)hydrazinyl]pyridine involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Similar in structure but lacks the pyridine ring.
3,5-Dinitro-2-thiocyanato-pyridine: Contains a thiocyanato group instead of the hydrazinyl group.
Uniqueness
3,5-Dinitro-2-[2-(4-nitrophenyl)hydrazinyl]pyridine is unique due to the combination of nitro groups and a hydrazinyl group attached to a pyridine ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
CAS No. |
444144-10-9 |
|---|---|
Molecular Formula |
C11H8N6O6 |
Molecular Weight |
320.22 g/mol |
IUPAC Name |
1-(3,5-dinitropyridin-2-yl)-2-(4-nitrophenyl)hydrazine |
InChI |
InChI=1S/C11H8N6O6/c18-15(19)8-3-1-7(2-4-8)13-14-11-10(17(22)23)5-9(6-12-11)16(20)21/h1-6,13H,(H,12,14) |
InChI Key |
GZHDNEBDIHCKSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NNC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


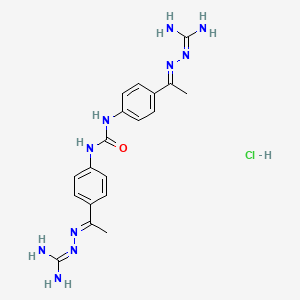
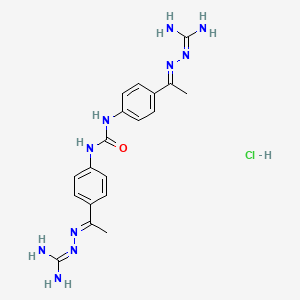
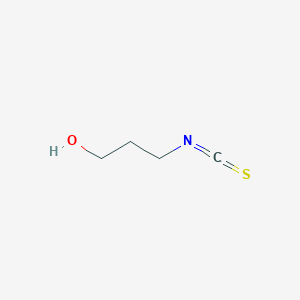
![N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14140957.png)
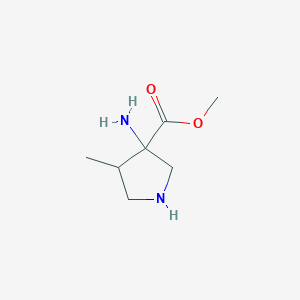
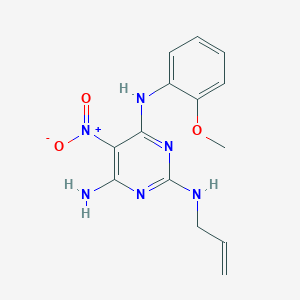
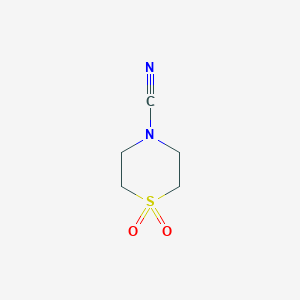
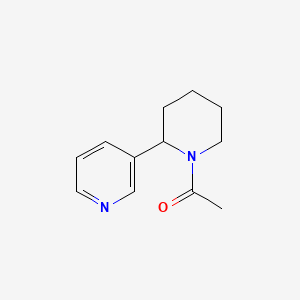
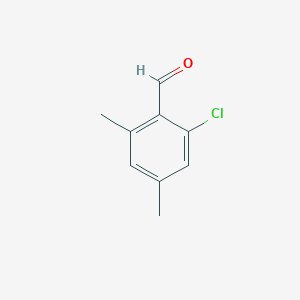
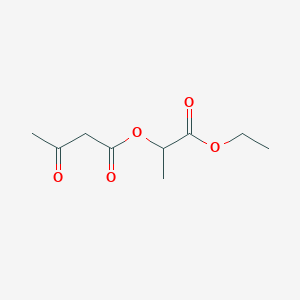
![5,5'-carbonylbis[2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione]](/img/structure/B14141006.png)
![2-[(2-Chlorophenyl)amino]-2-oxoethyl furan-3-carboxylate](/img/structure/B14141007.png)
